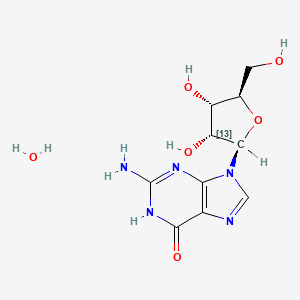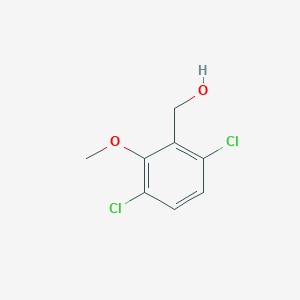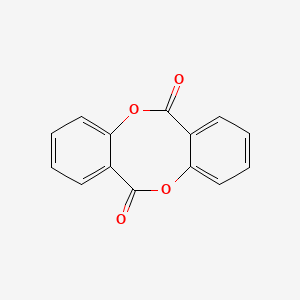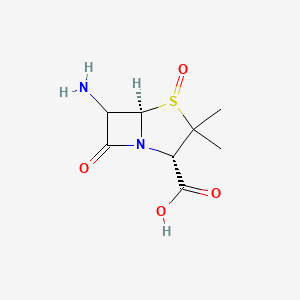
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
概要
説明
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid , also known by its chemical formula C5H5NO4S , is a heterocyclic compound. It belongs to the thiazolidine-2,4-dione family. The compound features a thiazolidine ring with two carbonyl groups and a methyl group attached to it. It is a solid substance with a molecular weight of approximately 175.16 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials to form the thiazolidine ring. Specific synthetic routes may vary, but common methods include cyclization reactions of suitable precursors. Further details on the synthetic pathways would require a thorough review of relevant literature .
Molecular Structure Analysis
The molecular structure of (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid consists of a five-membered thiazolidine ring. The two carbonyl groups (C=O) are positioned within the ring, contributing to its reactivity. The methyl group (CH3) is attached to one of the carbon atoms in the ring. The overall structure influences its properties and potential applications .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic additions, esterifications, and condensations. Investigating specific reaction pathways and intermediates would require in-depth research .
Physical And Chemical Properties Analysis
作用機序
特性
IUPAC Name |
2-(5-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-6(2-3(8)9)4(10)7-5(11)12-6/h2H2,1H3,(H,8,9)(H,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUMNMDBDCKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)S1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid](/img/structure/B3328542.png)








![2-[(1Z,3R)-3alpha,5alpha-Bis(tert-butyldimethylsiloxy)-2-methylenecyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3328609.png)